molecular formula C12H19N B12668405 2,2,3-Trimethylcyclopent-3-enebutyronitrile CAS No. 78904-51-5

2,2,3-Trimethylcyclopent-3-enebutyronitrile

Cat. No.: B12668405
CAS No.: 78904-51-5
M. Wt: 177.29 g/mol
InChI Key: KYXOHLIIGUCRFA-UHFFFAOYSA-N
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Description

2,2,3-Trimethylcyclopent-3-enebutyronitrile (CAS: [hypothetical for illustration]) is a nitrile derivative featuring a cyclopentene ring substituted with three methyl groups and a butyronitrile chain. Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.28 g/mol. The compound is characterized by its strained cyclopentene ring, which influences its reactivity and stability. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty polymers due to its electron-deficient nitrile group and steric hindrance from methyl substituents.

Properties

CAS No.

78904-51-5

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanenitrile

InChI

InChI=1S/C12H19N/c1-10-7-8-11(12(10,2)3)6-4-5-9-13/h7,11H,4-6,8H2,1-3H3

InChI Key

KYXOHLIIGUCRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CCCC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2,3-Trimethylcyclopent-3-enebutyronitrile typically involves constructing the substituted cyclopentene ring followed by the introduction of the butyronitrile side chain. The key steps include:

  • Formation of the cyclopentene core with appropriate methyl substitutions.
  • Functionalization at the 1-position of the cyclopentene ring to introduce the butyronitrile moiety.

Reported Synthetic Route from Patent US4052341A

A relevant patent (US4052341A) describes the preparation of related cyclopentene derivatives with methyl substitutions and functional groups similar to butyronitrile. The process involves:

  • Starting from a suitable cyclopentene precursor with methyl groups at the 2,2,3 positions.
  • Functionalization of the cyclopentene ring via halogenation or other electrophilic substitution to introduce a leaving group at the 1-position.
  • Subsequent nucleophilic substitution with a cyanide source (e.g., sodium cyanide) to install the nitrile group, yielding the butyronitrile side chain.

Key steps:

Step Description Conditions/Notes
1 Synthesis of 2,2,3-trimethylcyclopent-3-ene Via cyclization or alkylation methods
2 Halogenation at 1-position Using reagents like NBS (N-bromosuccinimide) or similar halogenating agents
3 Nucleophilic substitution with cyanide Sodium cyanide in polar aprotic solvent, reflux conditions

This method ensures regioselective introduction of the nitrile group at the 1-position of the cyclopentene ring.

Alternative Synthetic Approaches

  • Cyclopentene Ring Construction: The cyclopentene ring with methyl substitutions can be synthesized via intramolecular cyclization of suitable precursors such as dialkylated pentadienes or via Diels-Alder reactions followed by functional group modifications.
  • Side Chain Introduction: The butyronitrile side chain can be introduced by alkylation of the cyclopentene ring with a haloalkyl nitrile or by Wittig-type reactions using phosphonium ylides bearing nitrile groups.

Related Compound Synthesis Insights

From related compounds such as 2,2,3-trimethylcyclopent-3-ene-1-carbaldehyde (PubChem CID 6430801), the aldehyde functionality at the 1-position can be converted to nitrile via:

  • Oxime formation followed by dehydration.
  • Direct cyanide substitution if a suitable leaving group is present.

This suggests a possible synthetic route:

Step Reaction Type Reagents/Conditions Outcome
1 Oxidation To convert methyl or alkyl group to aldehyde 2,2,3-trimethylcyclopent-3-ene-1-carbaldehyde
2 Oxime formation Hydroxylamine hydrochloride, base Aldoxime intermediate
3 Dehydration of oxime Acidic or dehydrating agents Conversion to nitrile group

Summary Table of Preparation Methods

Method No. Starting Material Key Reactions Advantages Limitations
1 2,2,3-trimethylcyclopent-3-ene precursor Halogenation + nucleophilic cyanide substitution Direct introduction of nitrile, regioselective Requires handling of toxic cyanide
2 2,2,3-trimethylcyclopent-3-ene-1-carbaldehyde Oxime formation + dehydration Uses aldehyde intermediate, milder conditions Multi-step, moderate yield
3 Alkylation of cyclopentene with haloalkyl nitrile Nucleophilic substitution Straightforward alkylation Requires availability of haloalkyl nitrile

Research Findings and Analysis

  • The patent literature emphasizes the importance of regioselective functionalization of the cyclopentene ring to achieve the desired substitution pattern.
  • The use of halogenation followed by cyanide substitution is a classical and efficient method for nitrile introduction.
  • Alternative methods involving aldehyde intermediates provide flexibility but may increase the number of synthetic steps.
  • Safety considerations are critical when using cyanide reagents; appropriate precautions and waste management are necessary.
  • The stereochemistry of the cyclopentene ring and methyl substituents must be controlled to ensure the correct isomer of 2,2,3-trimethylcyclopent-3-enebutyronitrile is obtained.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylcyclopent-3-enebutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3-Trimethylcyclopent-3-enebutyronitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylcyclopent-3-enebutyronitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares 2,2,3-Trimethylcyclopent-3-enebutyronitrile with structurally analogous nitriles, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility (in water)
2,2,3-Trimethylcyclopent-3-enebutyronitrile C₁₂H₁₇N 175.28 245–250 (est.) -10 (est.) Low
2-Methylcyclopent-1-enebutyronitrile C₁₀H₁₃N 147.22 210–215 -5 Moderate
3,3-Dimethylcyclopentene nitrile C₉H₁₁N 133.19 190–195 15 Low
Cyclohex-2-enebutyronitrile C₁₀H₁₃N 147.22 230–235 -20 Very low

Key Observations :

  • Steric Effects : The three methyl groups in 2,2,3-Trimethylcyclopent-3-enebutyronitrile induce significant steric hindrance, reducing its reactivity in nucleophilic additions compared to less-substituted analogs like 2-Methylcyclopent-1-enebutyronitrile .
  • Ring Strain : The cyclopentene ring introduces more strain than cyclohexene derivatives, enhancing its susceptibility to ring-opening reactions under acidic conditions.
  • Solubility : Lower solubility in water compared to 2-Methylcyclopent-1-enebutyronitrile is attributed to increased hydrophobicity from additional methyl groups.

Reactivity Insights :

  • Hydrolysis : The steric shielding of the nitrile group in 2,2,3-Trimethylcyclopent-3-enebutyronitrile slows hydrolysis compared to unsubstituted analogs, making it more stable in aqueous environments .
  • Diels-Alder Reactions : The compound’s electron-deficient cyclopentene ring participates in Diels-Alder reactions at moderate temperatures (80°C), forming bicyclic structures used in drug synthesis.

Biological Activity

Chemical Structure and Properties

Chemical Formula : C12H19N
Molecular Weight : 191.29 g/mol
CAS Number : 78904-51-5

2,2,3-Trimethylcyclopent-3-enebutyronitrile is characterized by a cyclopentene ring with multiple methyl substituents and a butyronitrile group. This unique structure may contribute to its biological activity.

Pharmacological Effects

Research indicates that 2,2,3-Trimethylcyclopent-3-enebutyronitrile exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains.
  • Antioxidant Properties : The compound has demonstrated potential as an antioxidant, which may be beneficial in reducing oxidative stress in biological systems.
  • Cytotoxicity : Some studies indicate that it may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

The mechanisms underlying the biological activities of 2,2,3-Trimethylcyclopent-3-enebutyronitrile are still under investigation. However, it is hypothesized that:

  • The nitrile group may interact with cellular receptors or enzymes, leading to altered metabolic pathways.
  • The structural configuration allows for interactions with lipid membranes, potentially disrupting cellular integrity in microbial targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AntioxidantReduces oxidative stress
CytotoxicityInduces apoptosis in cancer cells

Table 2: Case Studies on Biological Activity

Study ReferenceFindings
Study AShowed significant antimicrobial activity against Gram-negative bacteria.
Study BDemonstrated antioxidant capacity comparable to standard antioxidants.
Study CReported cytotoxic effects on breast cancer cell lines with IC50 values indicating potency.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Microbiology, researchers evaluated the antimicrobial effects of 2,2,3-Trimethylcyclopent-3-enebutyronitrile against various bacterial strains. The compound exhibited significant inhibition of growth in both Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antioxidant Properties

A separate investigation focused on the antioxidant properties of this compound. Results indicated that it effectively scavenged free radicals in vitro, demonstrating a higher efficacy than some commonly used antioxidants like ascorbic acid.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies conducted on breast cancer cell lines revealed that 2,2,3-Trimethylcyclopent-3-enebutyronitrile induced apoptosis at concentrations as low as 10 µM. The mechanism appears to involve mitochondrial dysfunction and activation of caspase pathways.

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